molecular formula C18H16N2O8S2 B14579414 5,5'-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) CAS No. 61588-41-8

5,5'-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole)

Cat. No.: B14579414
CAS No.: 61588-41-8
M. Wt: 452.5 g/mol
InChI Key: MJKUMQOMPYUSBV-UHFFFAOYSA-N
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Description

5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole): is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) typically involves the reaction of 2,2-dimethyl-6-nitro-2H-1,3-benzodioxole with a disulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) involves the interaction of its disulfide bonds and nitro groups with various molecular targets. The disulfide bonds can undergo redox reactions, while the nitro groups can participate in electron transfer processes. These interactions can affect the structure and function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Disulfanediylbis(2,2-dimethyl-6-nitro-2H-1,3-benzodioxole) is unique due to its specific structural arrangement, which combines the properties of disulfide bonds and nitro groups in a single molecule. This makes it particularly useful in applications requiring both redox activity and electron transfer capabilities .

Properties

CAS No.

61588-41-8

Molecular Formula

C18H16N2O8S2

Molecular Weight

452.5 g/mol

IUPAC Name

5-[(2,2-dimethyl-6-nitro-1,3-benzodioxol-5-yl)disulfanyl]-2,2-dimethyl-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C18H16N2O8S2/c1-17(2)25-11-5-9(19(21)22)15(7-13(11)27-17)29-30-16-8-14-12(6-10(16)20(23)24)26-18(3,4)28-14/h5-8H,1-4H3

InChI Key

MJKUMQOMPYUSBV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])SSC3=CC4=C(C=C3[N+](=O)[O-])OC(O4)(C)C)C

Origin of Product

United States

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